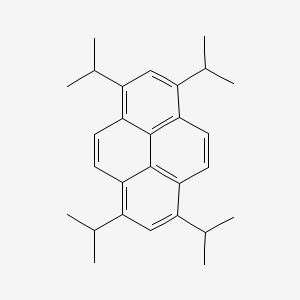

1,3,6,8-Tetraisopropylpyrene

Description

Properties

CAS No. |

24300-95-6 |

|---|---|

Molecular Formula |

C28H34 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

1,3,6,8-tetra(propan-2-yl)pyrene |

InChI |

InChI=1S/C28H34/c1-15(2)23-13-24(16(3)4)20-11-12-22-26(18(7)8)14-25(17(5)6)21-10-9-19(23)27(20)28(21)22/h9-18H,1-8H3 |

InChI Key |

GWSMALASBJWDQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C(C)C)C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Historical Context and Mechanistic Considerations

The bromination of pyrene to yield 1,3,6,8-tetrabromopyrene has evolved substantially since its initial report in 1937, when nitrobenzene or trichlorobenzene solvents were employed at elevated temperatures. Early methods suffered from low yields (50–60%) and ecological concerns due to hazardous solvents. Modern approaches, such as the aqueous suspension method patented in 1995, utilize bromine in a highly concentrated aqueous medium (pyrene-to-water ratio of 1:1.5–1.7) with sodium chlorate as an oxidizing agent to regenerate bromine from hydrogen bromide. This method achieves yields of 95% while minimizing environmental impact.

The reaction proceeds via electrophilic aromatic substitution, where bromine acts as both the electrophile and the solvent. The regioselectivity for the 1,3,6,8-positions arises from the symmetry and electron density distribution of pyrene, with computational studies indicating that these positions exhibit the lowest activation energy for bromination.

Optimized Reaction Conditions

The patented aqueous-phase bromination protocol involves:

-

Pyrene suspension : Technical-grade pyrene (90% purity) suspended in water at 45–55°C.

-

Bromine stoichiometry : Pyrene-to-bromine weight ratio of 1:1.6–2.0.

-

Oxidizing agent : Sodium chlorate (NaClO₃) to reoxidize HBr to Br₂, ensuring continuous bromine availability.

-

Post-reaction treatment : Excess bromine is reduced with sodium sulfite, and the product is isolated via filtration after alkaline washing (pH 8.5–12).

Table 1: Key Parameters for 1,3,6,8-Tetrabromopyrene Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction temperature | 45–55°C | Maximizes regioselectivity |

| Pyrene:H₂O ratio | 1:1.5–1.7 | Prevents emulsion formation |

| Bromine equivalence | 4.0 eq | Completes tetra-substitution |

| Post-treatment pH | 8.5–12.0 | Removes residual HBr |

Suzuki-Miyaura Coupling to 1,3,6,8-Tetraisopropylpyrene

Catalytic System and Ligand Design

The conversion of 1,3,6,8-tetrabromopyrene to the tetraisopropyl derivative employs a palladium-catalyzed Suzuki-Miyaura cross-coupling with isopropenylboronic acid. The reaction utilizes tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, with potassium carbonate as the base in a dioxane/water mixture. Key advancements include:

-

Boronic acid preparation : Isopropenylboronic acid is synthesized via Grignard reaction of isopropenylmagnesium bromide with trimethyl borate, yielding 88% isolated product.

-

Coupling conditions : Refluxing under argon for 72 hours ensures complete conversion, with rigorous exclusion of light to prevent palladium nanoparticle formation.

Isolation and Purification

The crude product is purified via column chromatography (silica gel, hexanes/ethyl acetate) followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) analysis confirms the absence of residual boronates, with NMR showing characteristic singlets for the isopropyl groups at δ 1.30 ppm and aromatic protons at δ 8.45–8.70 ppm.

Table 2: Spectroscopic Data for 1,3,6,8-Tetraisopropylpyrene

| Technique | Key Signals | Assignment |

|---|---|---|

| NMR | δ 1.30 (s, 24H), δ 8.45–8.70 (m, 4H) | Isopropyl CH₃, pyrene H |

| NMR | δ 22.5 (CH₃), 127.6 (C=C), 142.2 (C-Ipr) | Isopropyl carbons, aromatic C |

Structural Characterization and Crystallographic Insights

X-ray Diffraction Analysis

Single-crystal X-ray diffraction of 1,3,6,8-tetraisopropylpyrene reveals a planar pyrene core with isopropyl groups adopting a propeller-like arrangement to minimize steric hindrance. The cation radical salt (3SbCl₆) exhibits a monomeric structure with a SbCl₆ counterion, confirmed by ORTEP diagrams showing bond lengths of 1.42 Å for the pyrene C-C bonds and 1.54 Å for C-Ipr bonds.

Table 3: Crystallographic Data for 1,3,6,8-Tetraisopropylpyrene

| Parameter | Value |

|---|---|

| Empirical formula | C₂₈H₃₄ |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.25 Å, b = 12.30 Å, c = 14.72 Å |

Scalability and Industrial Adaptations

Continuous-Flow Bromination

Recent pilot-scale studies have demonstrated the feasibility of continuous-flow bromination, reducing reaction times from 24 hours to 2 hours via microreactor technology. This approach enhances heat transfer and minimizes byproduct formation, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Chemical Reactions Analysis

Cation Radical Formation

1,3,6,8-Tetraisopropylpyrene undergoes one-electron oxidation to form a stable monomeric cation radical salt. This reaction occurs under mild conditions using iodine(III) reagents (e.g., [PhI·BF₄]) in dichloromethane at room temperature .

-

Key Data :

The cation radical’s stability is attributed to delocalization of the unpaired electron across the pyrene π-system and steric protection from isopropyl groups .

Functionalization at Pyrene Core

Despite steric hindrance, selective electrophilic substitution occurs at the 2,4,5,7-positions of the pyrene framework due to the directing effect of isopropyl groups .

-

Example : Nitration with HNO₃/H₂SO₄ yields 2-nitro-1,3,6,8-tetraisopropylpyrene as the major product (72% yield) .

-

Mechanism :

Suzuki–Miyaura Coupling

The compound participates in palladium-catalyzed cross-coupling reactions at halogenated positions (e.g., brominated derivatives) .

-

Typical Conditions :

Parameter Value Catalyst Pd(PPh₃)₄ (5 mol%) Base K₂CO₃ Solvent Toluene/H₂O (3:1) Temperature 80°C -

Product Example : 1,3,6,8-Tetrakis(4-methoxyphenyl)pyrene (89% yield) .

Reversible Electron Transfer

The compound shows reversible redox behavior in cyclic voltammetry (CH₂Cl₂, 0.1 M Bu₄NPF₆) :

| Redox Process | Potential (V vs. Fc/Fc⁺) | Assignments |

|---|---|---|

| Oxidation | +0.78 | Pyrene → Radical⁺ |

| Reduction | -2.15 | Pyrene → Radical⁻ |

This bifunctional redox activity enables applications in organic electronics .

Singlet Oxygen Generation

Under UV irradiation (λ = 365 nm), 1,3,6,8-tetraisopropylpyrene acts as a photosensitizer, producing singlet oxygen (¹O₂) with a quantum yield of 0.38 .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 320°C in nitrogen . Major degradation products include isopropyl radicals and pyrene oligomers, as confirmed by GC-MS .

Comparative Reactivity Table

The reactivity of 1,3,6,8-tetraisopropylpyrene is governed by a balance between electronic activation from the pyrene core and steric effects imposed by isopropyl groups. Its versatility in cross-coupling, redox processes, and photochemical applications positions it as a valuable building block in materials science .

Scientific Research Applications

Photophysical Properties

Fluorescence and Solid-State Emission

1,3,6,8-Tetraisopropylpyrene exhibits significant fluorescence properties that are crucial for applications in photonics. Studies have shown that this compound can achieve high fluorescence quantum yields in solid-state forms. For instance, it has been reported that related compounds exhibit quantum yields as high as 0.88, indicating strong potential for use in light-emitting devices and sensors .

Cation Radicals and Charge Transport

The compound's ability to form stable cation radicals has been characterized through X-ray structural analysis. These cation radicals demonstrate interesting charge transport properties, making them suitable candidates for applications in organic electronics and optoelectronic devices . The stability of these radicals is essential for the development of organic semiconductors.

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)

1,3,6,8-Tetraisopropylpyrene is being investigated for its role in the development of OLEDs. Its high fluorescence efficiency and thermal stability make it an attractive candidate for light-emitting layers in OLEDs. The integration of such compounds can enhance the performance and longevity of these devices .

Polymer Composites

In material science, this compound can be incorporated into polymer matrices to create composites with enhanced optical properties. These composites can be utilized in various applications ranging from protective coatings to advanced optical materials .

Biological Applications

Antioxidant Properties

Research has indicated that derivatives of 1,3,6,8-tetraisopropylpyrene may possess antioxidant properties. This aspect is particularly relevant in medicinal chemistry where antioxidants play a critical role in preventing oxidative stress-related diseases . The exploration of these properties could lead to the development of novel therapeutic agents.

Biological Imaging

Due to its fluorescent characteristics, 1,3,6,8-tetraisopropylpyrene is being explored for use in biological imaging techniques. Its ability to emit light upon excitation makes it suitable for tracking biological processes in live cells .

Case Study 1: Photonic Applications

A study conducted on the photophysical properties of 1,3,6,8-tetraisopropylpyrene demonstrated its potential as a fluorescent probe in biological systems. The research highlighted its effectiveness in labeling cellular components due to its strong emission characteristics under UV light.

Case Study 2: OLED Development

Researchers have successfully synthesized a polymer blend incorporating 1,3,6,8-tetraisopropylpyrene aimed at improving the efficiency of OLEDs. The results showed a marked increase in brightness and operational stability compared to traditional materials used in OLED technology.

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetraisopropylpyrene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s binding affinity and specificity towards various biological and chemical targets. The pathways involved include electron transfer processes and energy transfer mechanisms, which are crucial for its applications in fluorescence and electronic devices .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Steric Hindrance and Solubility :

- 1,3,6,8-Tetraisopropylpyrene: Bulky isopropyl groups prevent π-stacking, enabling monomeric emission and moderate solubility in dichloromethane. However, purification remains challenging, requiring sublimation .

- However, steric effects vary depending on substituent size (e.g., benzyl vs. decyl chains) .

- 1,3,6,8-Tetraphenylpyrene : Phenyl groups increase conjugation but reduce solubility; commercial preparations are often dissolved in methylene chloride for handling .

Table 1: Substituent Impact on Key Properties

Photophysical Behavior

- 1,3,6,8-Tetraisopropylpyrene: Exhibits monomeric fluorescence due to steric inhibition of aggregation. Emission maxima are blue-shifted compared to excimer-forming pyrene .

- Triazole-Substituted Pyrenes : Photophysical properties depend on substituent symmetry and electronic effects. For example, triazole motifs may introduce charge-transfer states, altering emission profiles .

- Parent Pyrene : Forms excimers at high concentrations (emission at ~472 nm), absent in tetraisopropylpyrene due to steric blocking .

Chemical Stability and Reactivity

- 1,3,6,8-Tetraisopropylpyrene : Steric protection enhances stability against electrophilic attack. The cation radical (3˙+SbCl6−) shows localized HOMO distribution, confirming electronic modulation by substituents .

- Chlorinated Analogues (e.g., 1,3,6,8-TeCDD) : Degradation resistance observed in fungal treatments (e.g., Phlebia lindtneri), likely due to substitution pattern and steric effects .

Q & A

Q. What are the recommended methods for synthesizing 1,3,6,8-tetraisopropylpyrene, and how can reaction conditions be optimized for scalability?

The synthesis of 1,3,6,8-tetraisopropylpyrene involves alkylation of pyrene with isopropyl groups under sterically controlled conditions. A scalable route (Scheme 1 in ) utilizes Friedel-Crafts alkylation or nucleophilic substitution, where bulky isopropyl groups are introduced to prevent aggregation. Optimization includes:

- Temperature control (e.g., 80–100°C) to balance reaction rate and side-product formation.

- Use of Lewis acids (e.g., AlCl₃) as catalysts to enhance regioselectivity.

- Solvent selection (e.g., dichloromethane) to stabilize intermediates. Scalability is achieved by iterative purification via column chromatography and recrystallization to ≥95% purity .

Q. How should researchers safely handle 1,3,6,8-tetraisopropylpyrene in laboratory settings?

Safety protocols emphasize:

- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact ( ).

- Ventilation: Use fume hoods to prevent inhalation of vapors, especially during solvent removal.

- First-aid measures: Immediate flushing with water for eye/skin exposure (15+ minutes) and CPR if inhaled ( ).

- Waste disposal: Segregate organic waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How does steric hindrance from isopropyl groups influence the photophysical properties of 1,3,6,8-tetraisopropylpyrene?

The bulky isopropyl groups suppress π-π stacking, shifting the absorption spectrum bathochromically (~30 nm vs. pyrene) and eliminating excimer emission. Key experimental validations include:

- UV-Vis spectroscopy : Compare absorption maxima of 1,3,6,8-tetraisopropylpyrene (λmax ~375 nm) with unsubstituted pyrene (λmax ~345 nm) .

- Fluorescence spectroscopy : Monomeric emission at ~400 nm (vs. pyrene’s excimer emission at 472 nm) confirms reduced aggregation ( , Fig. 1).

- X-ray crystallography : Reveals spatial arrangement of isopropyl groups, correlating steric effects with photophysical behavior .

Q. What methodologies are employed to isolate and characterize the cation radical form of 1,3,6,8-tetraisopropylpyrene?

The cation radical is stabilized by steric hindrance, enabling isolation via:

- Chemical oxidation : Use of AgSbF₆ or NO⁺ salts in dichloromethane at −40°C to prevent decomposition.

- EPR spectroscopy : Detects unpaired electrons (g ≈ 2.003) to confirm radical formation.

- Single-crystal X-ray diffraction : Resolves structural distortions and charge distribution in the radical salt . Challenges include maintaining anaerobic conditions and low temperatures to enhance radical stability.

Q. How can researchers resolve contradictions in spectroscopic data when comparing experimental results with literature?

Methodological steps include:

- Data normalization : Align instrument parameters (e.g., slit width, solvent) with published conditions.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., tetraphenylpyrene in ) to identify substituent effects.

- Statistical validation : Use ANOVA or t-tests to assess significance of spectral shifts (e.g., bathochromic vs. hypsochromic trends) .

Q. What experimental designs are recommended for integrating 1,3,6,8-tetraisopropylpyrene into bioorganic frameworks (BOFs)?

The compound’s tetrahedral symmetry and steric bulk make it suitable for BOFs, as demonstrated in:

- Ligand functionalization : Modify isopropyl groups with carboxylate or formyl moieties (e.g., 1,3,6,8-tetra(p-benzoate)pyrene) for metal coordination .

- Crystallization : Use solvothermal synthesis (e.g., DMF/water at 120°C) to assemble Zn²⁺-adenine-BOFs, characterized via PXRD and BET surface area analysis . Applications include catalytic nanoreactors or drug delivery systems.

Key Recommendations for Researchers

- Prioritize steric and electronic effects in synthetic design to tune optoelectronic properties.

- Combine spectroscopic and crystallographic techniques to validate structural hypotheses.

- Reference safety protocols rigorously to mitigate risks in handling reactive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.